molecular formula C11H19N3O2 B12848676 tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate

tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate

Cat. No.: B12848676
M. Wt: 225.29 g/mol
InChI Key: YJALZCSWKDTMRP-UHFFFAOYSA-N
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Description

tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate typically involves the reaction of a suitable diazepane precursor with tert-butyl chloroformate and a cyanating agent. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the diazepane ring.

    Reduction: Reduced forms of the cyano group, such as amines.

    Substitution: Substituted diazepane derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical reagent.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1,4-diazepane-1-carboxylate
  • tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate
  • tert-Butyl 4-(cyclohexanecarbonyl)-1,4-diazepane-1-carboxylate

Uniqueness

tert-Butyl 6-cyano-1,4-diazepane-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity compared to other diazepane derivatives. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

tert-butyl 6-cyano-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-5-4-13-7-9(6-12)8-14/h9,13H,4-5,7-8H2,1-3H3

InChI Key

YJALZCSWKDTMRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)C#N

Origin of Product

United States

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